molecular formula C15H14N2O3 B11114213 4-ethyl-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol

4-ethyl-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol

Cat. No.: B11114213
M. Wt: 270.28 g/mol
InChI Key: NVPKJNWDRQXFEC-UHFFFAOYSA-N
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Description

4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethyl group, a nitrophenyl group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL typically involves the condensation reaction between 4-ethylphenol and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Halogenated phenols and nitrophenols.

Scientific Research Applications

4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-ethyl-2-[(3-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C15H14N2O3/c1-2-11-6-7-15(18)14(9-11)16-10-12-4-3-5-13(8-12)17(19)20/h3-10,18H,2H2,1H3

InChI Key

NVPKJNWDRQXFEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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